N-[(1-Benzothiophen-2-yl)sulfanyl]ethanamine
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Overview
Description
Benzo[b]thiophene-2-sulfenamide, N-ethyl- is an organosulfur compound that belongs to the class of benzo[b]thiophenes. These compounds are characterized by a fused ring system consisting of a benzene ring and a thiophene ring. Benzo[b]thiophene derivatives have garnered significant interest due to their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-2-sulfenamide, N-ethyl- can be achieved through several methods. One common approach involves the reaction of benzo[b]thiophene with an appropriate sulfenylating agent under controlled conditions. For instance, the reaction of benzo[b]thiophene with N-ethylsulfenyl chloride in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of benzo[b]thiophene-2-sulfenamide, N-ethyl- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-2-sulfenamide, N-ethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfenamide group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfenamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted benzo[b]thiophene derivatives.
Scientific Research Applications
Benzo[b]thiophene-2-sulfenamide, N-ethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of benzo[b]thiophene-2-sulfenamide, N-ethyl- involves its interaction with molecular targets through its sulfenamide group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modulation of their activity. The compound may also undergo redox reactions, influencing cellular redox balance and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Benzo[b]thiophene-2-sulfenamide, N-methyl-
- Benzo[b]thiophene-2-sulfenamide, N-phenyl-
- Benzo[b]thiophene-2-sulfenamide, N-tert-butyl-
Uniqueness
Benzo[b]thiophene-2-sulfenamide, N-ethyl- is unique due to its specific N-ethyl substitution, which can influence its reactivity and biological activity compared to other sulfenamide derivatives. The N-ethyl group may enhance its solubility and ability to interact with certain biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
63524-25-4 |
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Molecular Formula |
C10H11NS2 |
Molecular Weight |
209.3 g/mol |
IUPAC Name |
N-(1-benzothiophen-2-ylsulfanyl)ethanamine |
InChI |
InChI=1S/C10H11NS2/c1-2-11-13-10-7-8-5-3-4-6-9(8)12-10/h3-7,11H,2H2,1H3 |
InChI Key |
REWXLMMBMRHEQF-UHFFFAOYSA-N |
Canonical SMILES |
CCNSC1=CC2=CC=CC=C2S1 |
Origin of Product |
United States |
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